molecular formula C13H12IN3O B10892085 N'-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide

N'-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide

Cat. No.: B10892085
M. Wt: 353.16 g/mol
InChI Key: DQGCJDVGAYCEIM-OQLLNIDSSA-N
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Description

N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE is a synthetic organic compound that features a pyrrole ring substituted with an iodophenyl group and an aceto-hydrazide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group can be formed by reacting acetic acid hydrazide with an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the hydrazide moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetohydrazide moiety.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(E)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE
  • N’~1~-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE

Uniqueness

The presence of the iodophenyl group in N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE may confer unique properties, such as increased molecular weight and potential for specific interactions with iodine-sensitive biological targets.

Properties

Molecular Formula

C13H12IN3O

Molecular Weight

353.16 g/mol

IUPAC Name

N-[(E)-[1-(4-iodophenyl)pyrrol-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C13H12IN3O/c1-10(18)16-15-9-13-3-2-8-17(13)12-6-4-11(14)5-7-12/h2-9H,1H3,(H,16,18)/b15-9+

InChI Key

DQGCJDVGAYCEIM-OQLLNIDSSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CN1C2=CC=C(C=C2)I

Canonical SMILES

CC(=O)NN=CC1=CC=CN1C2=CC=C(C=C2)I

Origin of Product

United States

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